molecular formula C9H8N4OS B12921380 N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide CAS No. 28863-43-6

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide

Katalognummer: B12921380
CAS-Nummer: 28863-43-6
Molekulargewicht: 220.25 g/mol
InChI-Schlüssel: VIJPJFZCBWVMAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The benzamide moiety further enhances its potential for various applications, making it a valuable compound for scientific exploration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of the thiadiazole ring and benzamide moiety, which imparts distinct biological activities and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

28863-43-6

Molekularformel

C9H8N4OS

Molekulargewicht

220.25 g/mol

IUPAC-Name

N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C9H8N4OS/c10-8-12-13-9(15-8)11-7(14)6-4-2-1-3-5-6/h1-5H,(H2,10,12)(H,11,13,14)

InChI-Schlüssel

VIJPJFZCBWVMAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.